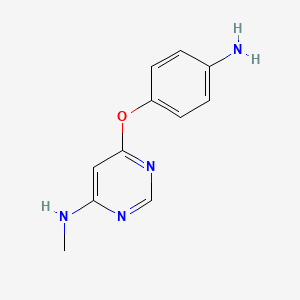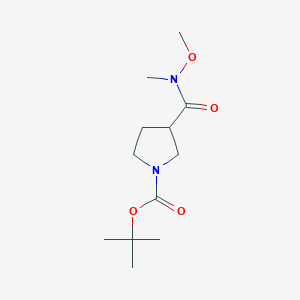
1-(Bromomethyl)-1-methylcyclobutane
概要
説明
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role in chemical reactions or its uses in industry or research.
Synthesis Analysis
This involves understanding the methods used to create the compound. It can include the raw materials used, the conditions required (like temperature or pressure), and the mechanism of the reaction.Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and conformational flexibility. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties can include acidity or basicity, reactivity with other substances, and stability under various conditions.科学的研究の応用
-
Synthesis of Cyclopropanes
- Field: Organic Chemistry
- Application: Bromomethyl compounds have been used in the synthesis of cyclopropanes.
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis route chosen. Typically, this involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
- Results: The outcome is the formation of cyclopropane structures, which are important in various areas of chemistry.
-
Synthesis of Heterocycles
- Field: Organic Chemistry
- Application: Bromomethyl compounds are used in the synthesis of heterocycles.
- Method: Again, the specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
- Results: The outcome is the formation of heterocyclic structures, which are key components in a wide range of chemical compounds, including many pharmaceuticals.
-
Synthesis of Other Organic Compounds
- Field: Organic Chemistry
- Application: Bromomethyl compounds are used in the synthesis of a wide range of other organic compounds.
- Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions.
- Results: The outcome is the formation of a wide range of organic compounds, which have numerous applications in various fields.
-
Bromomethylation of Thiols
- Field: Organic Chemistry
- Application: Bromomethyl compounds, such as “1-(Bromomethyl)-1-methylcyclobutane”, can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
- Method: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
- Results: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .
-
Generation of Organometallics by Metal–Halogen Exchange
- Field: Organometallic Chemistry
- Application: Bromomethyl compounds can be used in the generation of organometallics by metal–halogen exchange .
- Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable metal under controlled conditions .
- Results: The outcome is the formation of organometallic compounds, which have numerous applications in various fields .
-
Synthesis of Benzyl (Bromomethyl) Sulfane
- Field: Organic Chemistry
- Application: Bromomethyl compounds can be used in the synthesis of benzyl (bromomethyl) sulfane .
- Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions .
- Results: The outcome is the formation of benzyl (bromomethyl) sulfane, which has been used as an olefination reagent .
-
Preparation of Benzyl (Bromomethyl) Sulfane
- Field: Organic Chemistry
- Application: Bromomethyl compounds can be used in the preparation of benzyl (bromomethyl) sulfane .
- Method: Several attempts to prepare benzyl (bromomethyl) sulfane through exposure of benzylmercaptan to paraformaldehyde and hydrobromic acid .
- Results: The outcome is the formation of benzyl (bromomethyl) sulfane, previously used as an olefination reagent .
-
Generation of Organometallics by Metal–Halogen Exchange
- Field: Organometallic Chemistry
- Application: Bromomethyl compounds can be used in the generation of organometallics by metal–halogen exchange .
- Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable metal under controlled conditions .
- Results: The outcome is the formation of organometallic compounds, which have numerous applications in various fields .
-
Synthesis of Benzyl (Bromomethyl) Sulfane
- Field: Organic Chemistry
- Application: Bromomethyl compounds can be used in the synthesis of benzyl (bromomethyl) sulfane .
- Method: The specific methods would depend on the particular synthesis route chosen. This typically involves a reaction between the bromomethyl compound and a suitable reactant under controlled conditions .
- Results: The outcome is the formation of benzyl (bromomethyl) sulfane, which has been used as an olefination reagent .
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a common source of this information.
将来の方向性
This involves predicting or proposing future research directions. It can include potential applications, modifications to improve its properties, or new reactions it could be used in.
I hope this general guide is helpful. For a detailed analysis of a specific compound, consulting scientific literature or databases is usually necessary. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous substances.
特性
IUPAC Name |
1-(bromomethyl)-1-methylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJMIRNMEIFCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-methylcyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



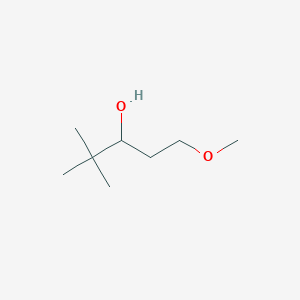
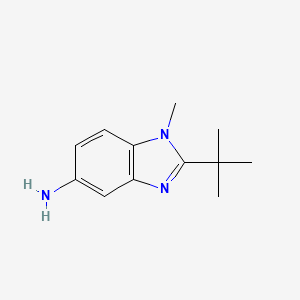
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
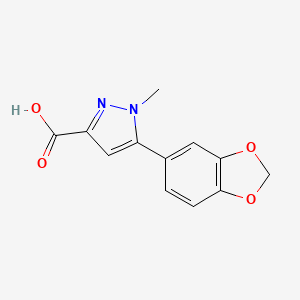
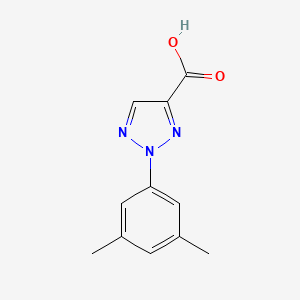
![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
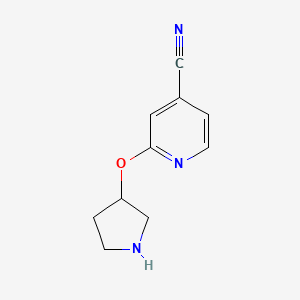
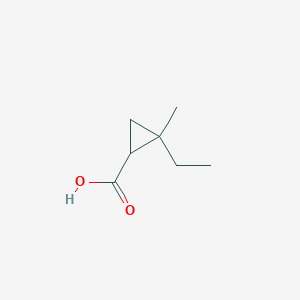
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
